molecular formula C84H117N21O23S B164050 Ece substrate CAS No. 133752-35-9

Ece substrate

Cat. No.: B164050
CAS No.: 133752-35-9
M. Wt: 1821 g/mol
InChI Key: CJTNQOINDCUPHE-FZONESBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ece substrate is a compound involved in the biosynthesis of endothelins, which are potent vasoconstrictive peptides. Endothelins play a crucial role in various physiological processes, including vascular tone regulation, cell proliferation, and hormone production. The substrate is specifically hydrolyzed by endothelin converting enzyme to produce active endothelins, such as endothelin-1, endothelin-2, and endothelin-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endothelin converting enzyme substrate involves the hydrolysis of precursor peptides, such as big endothelin-1, big endothelin-2, and big endothelin-3. The hydrolysis is catalyzed by endothelin converting enzyme, a zinc metalloprotease. The reaction conditions typically include an optimal pH of around 7.4 and the presence of specific cofactors .

Industrial Production Methods: Industrial production of endothelin converting enzyme substrate involves the use of recombinant DNA technology to produce large quantities of the precursor peptides. These peptides are then subjected to enzymatic hydrolysis using purified endothelin converting enzyme to yield the active substrate .

Chemical Reactions Analysis

Types of Reactions: Ece substrate undergoes hydrolysis reactions catalyzed by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the precursor peptides to produce active endothelins .

Common Reagents and Conditions: The hydrolysis reactions require the presence of endothelin converting enzyme, zinc ions as cofactors, and an optimal pH of around 7.4. The reactions are typically carried out in buffered solutions to maintain the pH .

Major Products: The major products of the hydrolysis reactions are active endothelins, such as endothelin-1, endothelin-2, and endothelin-3. These active peptides have significant physiological effects, including vasoconstriction and cell proliferation .

Scientific Research Applications

Biochemical Applications

2.1 Enzyme Activity Assays

ECE substrates are often employed in enzyme activity assays, particularly for Endothelin Converting Enzyme (ECE). The ECE-1 Activity Assay Kit utilizes ECE substrates to measure the activity of ECE-1, which plays a critical role in cardiovascular health by converting big endothelin-1 into its active form. This assay has implications for understanding diseases such as esophageal squamous cell carcinoma, where big ET-1 levels correlate with patient survival .

2.2 Case Study: ECE-1 Activity Assay

A study demonstrated the use of ECE substrates in a 96-well plate format to assess enzyme activity. The methodology included preparing a standard curve using a fluorometric approach to quantify the enzymatic conversion of substrates into products. This method revealed significant insights into the kinetic properties of ECE-1 under varying conditions, highlighting the substrate's utility in clinical research .

Electrochemical Applications

3.1 Electrode Fabrication

ECE substrates have been investigated for their effectiveness as electrode materials in electrochemical devices. Recent studies indicate that hierarchical structures created from platinum-iridium coatings on ECE substrates exhibit enhanced electrochemical performance and stability. These substrates showed improved charge storage capacity and reduced impedance, making them suitable for applications in neural electrical stimulation and biochemical sensing .

3.2 Comparative Study: Substrate Structure Impact

A comparative study analyzed the electrochemical performance of nanoPt and IrO coatings on different substrate structures, including ECE substrates. Results indicated that hierarchical designs significantly improved stability and performance compared to smooth surfaces. The findings suggest that optimizing substrate architecture can lead to advancements in electrochemical sensor technologies .

Drug Discovery Applications

4.1 Computational Methods

In drug discovery, ECE substrates are utilized within computational methods to identify potential inhibitors for various targets. The integration of structure-based and ligand-based drug design approaches has led to the successful identification of compounds that interact effectively with biological targets. For instance, virtual screening methods leveraging ECE substrates have been instrumental in discovering novel inhibitors for diseases such as diabetes and cancer .

4.2 Case Study: Inhibitor Discovery Using CADD

A notable example involved using computer-aided drug design (CADD) methodologies to screen libraries of compounds against targets associated with human diseases. The application of ECE substrates allowed researchers to simulate interactions at the molecular level, leading to the identification of promising candidates that advanced through clinical trials .

Data Tables

Application Area Description Key Findings
Biochemical AssaysUsed for measuring ECE-1 activityCorrelation with disease prognosis
Electrochemical DevicesEnhances performance of electrodesImproved charge storage and stability
Drug DiscoveryIntegral in computational screening for inhibitorsSuccessful identification of novel therapeutic agents

Mechanism of Action

The mechanism of action of endothelin converting enzyme substrate involves its hydrolysis by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the substrate to produce active endothelins. These active peptides then bind to endothelin receptors on target cells, triggering a cascade of intracellular signaling events that lead to various physiological effects, such as vasoconstriction, cell proliferation, and hormone secretion .

Comparison with Similar Compounds

  • Big endothelin-1
  • Big endothelin-2
  • Big endothelin-3

Comparison: Ece substrate is unique in its specific cleavage by endothelin converting enzyme to produce active endothelins. While similar compounds, such as big endothelin-1, big endothelin-2, and big endothelin-3, also serve as substrates for the enzyme, they differ in their amino acid sequences and the specific peptide bonds cleaved by the enzyme . This specificity allows for the production of distinct endothelin isoforms with unique physiological effects.

Properties

CAS No.

133752-35-9

Molecular Formula

C84H117N21O23S

Molecular Weight

1821 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1

InChI Key

CJTNQOINDCUPHE-FZONESBBSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C

sequence

HLDIIWVNTPXHG

Synonyms

ECE substrate
endothelin converting enzyme substrate

Origin of Product

United States

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